N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-5-23-14-8-6-13(7-9-14)17(22)18-11-15-19-12(2)10-16(20-15)21(3)4/h6-10H,5,11H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDUZWRKCCTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyrimidine ring, followed by the introduction of the dimethylamino and methyl groups. The final step involves the coupling of the pyrimidine derivative with 4-ethoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Below is a detailed comparison based on substituents, synthesis, and inferred properties.
Structural and Substituent Analysis
Key Observations:
- Pyrimidine Core: The target compound’s 4-(dimethylamino) group distinguishes it from chloro- or hydroxyl-substituted analogs (e.g., Compounds 1 and 2). This electron-donating group may enhance solubility and alter binding interactions compared to electron-withdrawing substituents like chlorine.
- Benzamide Group : The 4-ethoxy substituent introduces metabolic stability relative to hydroxyl or chlorinated benzamides, as ethers are less prone to glucuronidation .
Physicochemical Properties
Biological Activity
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies. The synthesis and characterization of this compound have been documented, revealing insights into its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrimidine ring substituted with a dimethylamino group, linked to an ethoxybenzamide moiety. This structural configuration is believed to contribute to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O |
| Molecular Weight | 352.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analysis and Western blot assays showing increased levels of pro-apoptotic proteins.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies reveal that it disrupts bacterial cell wall synthesis, leading to cell lysis.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell growth | |
| Antimicrobial | Bactericidal properties |
Case Study 1: Breast Cancer Cell Line
A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating effective cytotoxicity at relatively low concentrations.
Case Study 2: Bacterial Infections
In a clinical setting, this compound was evaluated against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, suggesting strong potential for development as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:
- Coupling Reactions : Reaction of 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with 4-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .
- Reductive Amination : Use of sodium borohydride or catalytic hydrogenation to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity yields .
- Yield Optimization : Adjusting stoichiometry, solvent polarity, and reaction time (e.g., 12–24 hours at 80°C for coupling steps) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.9 ppm, pyrimidine ring protons at δ ~6.5–8.0 ppm) .
- X-ray Crystallography : Single-crystal diffraction to resolve spatial arrangements, dihedral angles between pyrimidine and benzamide moieties (~12–86°), and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., [M+H]+ calculated for C₁₈H₂₄N₄O₂: 339.1925) .
Advanced Research Questions
Q. How do structural modifications at the pyrimidine ring affect inhibitory activity against kinase targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the 4-ethoxybenzamide group with trifluoromethyl or hydroxamic acid derivatives to enhance lipophilicity or HDAC6/8 affinity .
- Introduce methyl or ethyl groups at the pyrimidine C6 position to improve metabolic stability .
- Enzyme Assays :
- Use kinase profiling panels (e.g., Src/Abl kinases) with IC₅₀ determination via fluorescence polarization .
- HDAC6/8 inhibition measured via fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates .
Q. What strategies are employed to assess the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- In Vivo Studies :
- Administer orally (10–50 mg/kg) in xenograft models (e.g., K562 leukemia) to monitor tumor regression and plasma half-life .
- Use LC-MS/MS for bioavailability studies, measuring Cₘₐₓ and AUC₀–₂₄ₕ .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation pathways .
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Validate potency in independent assays (e.g., antiproliferative activity in ≥3 cell lines, such as HCT116 or MCF7) .
- Off-Target Screening : Use proteome-wide affinity pulldown assays or thermal shift profiling to identify unintended targets .
- Data Normalization : Cross-reference with positive controls (e.g., trichostatin A for HDAC inhibition) to standardize activity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
